molecular formula C14H19NO4 B1241366 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

Cat. No.: B1241366
M. Wt: 265.3 g/mol
InChI Key: PCCPERGCFKIYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one involves several key steps. Initially, 3’-Methoxy-4’-propyloxyacetophenone is converted to cyanohydrin by treatment with trimethylsilyl cyanide in the presence of zinc iodide. Subsequent reduction with lithium aluminium hydride yields the amino alcohol, which is then cyclized to the racemic oxazolidinone using carbonyl diimidazole in tetrahydrofuran. The racemic oxazolidinone is coupled with ®-1-(1-naphthyl)ethyl isocyanate to furnish the corresponding urea as a diastereomeric mixture, which is separated by column chromatography. The desired isomer is then hydrolyzed by means of potassium ethoxide to give the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring and the oxazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate, leading to reduced synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma . This mechanism is crucial for its anti-inflammatory and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one

This compound is unique in its specific inhibition of phosphodiesterase 4 and its potential therapeutic applications in autoimmune and inflammatory diseases. Its ability to reduce the synthesis of multiple pro-inflammatory cytokines makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCPERGCFKIYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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